2-Ethyl-2-methylthiane-4-carbaldehyde
Description
2-Ethyl-2-methylthiane-4-carbaldehyde is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with ethyl and methyl groups at the 2-position and a carbaldehyde group at the 4-position. The carbaldehyde group may enable metal coordination, and the sulfur atom in the thiane ring could influence electronic and steric properties compared to nitrogen-containing heterocycles .
Properties
CAS No. |
37800-17-2 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2-ethyl-2-methylthiane-4-carbaldehyde |
InChI |
InChI=1S/C9H16OS/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
NJLQYHQXOBEBML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCS1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylthiane-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. For instance, the reaction of 2-ethyl-2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions can lead to the formation of the thiane ring, followed by oxidation to introduce the aldehyde group at the fourth position.
Industrial Production Methods
In industrial settings, the production of 2-Ethyl-2-methylthiane-4-carbaldehyde may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylthiane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiane ring can undergo substitution reactions, where the sulfur atom can be replaced by other heteroatoms or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic reagents such as amines or halides under basic conditions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylthiane-4-carboxylic acid.
Reduction: 2-Ethyl-2-methylthiane-4-methanol.
Substitution: Various substituted thianes depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methylthiane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylthiane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The thiane ring structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Differences
- Core structure : The target compound contains a thiane ring (sulfur heteroatom), while 2-formylpyridine thiosemicarbazone features a pyridine ring (nitrogen heteroatom) conjugated to a thiosemicarbazone moiety.
- Functional groups : Both compounds possess aldehyde groups, but 2-formylpyridine thiosemicarbazone includes a thiosemicarbazone side chain, enabling stronger metal chelation.
Table 1: Comparison of Heterocyclic Aldehydes
Substituent Effects: Alkyl Chain Variations ()
The European patent application () highlights derivatives of 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chains (C1–C9). While these are piperidine esters, the substituent effects can be extrapolated:
- Steric hindrance : The ethyl and methyl groups on the thiane ring may induce steric strain, reducing reactivity compared to less-branched analogs. For example, longer alkyl chains in esters () enhance lipophilicity but hinder solubility .
- Conformational stability : Bulky substituents (e.g., 2,2,6,6-tetramethyl groups) rigidify piperidine rings; similarly, the thiane’s ethyl/methyl groups may restrict ring puckering.
Table 2: Substituent Impact on Physical Properties
| Compound Type | Substituents | Effect on Properties |
|---|---|---|
| Thiane carbaldehyde | 2-Ethyl, 2-methyl | Increased steric hindrance |
| Piperidinyl esters | C1–C9 alkyl chains | Enhanced lipophilicity |
Functional Group Comparison: Aldehydes vs. Carboxylic Acids/Ketones
- Aldehydes (Target) vs. Carboxylic Acids () : The carbaldehyde group is more electrophilic than 2-chloro-6-methylpyrimidine-4-carboxylic acid’s carboxylate, enabling nucleophilic additions (e.g., Schiff base formation). Carboxylic acids are less reactive but more acidic (pKa ~5 vs. ~10 for aldehydes) .
- Aldehydes vs. Aldehydes are more reactive in condensation reactions, critical in pharmaceutical synthesis .
Table 3: Reactivity of Functional Groups
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